Cas no 1361859-96-2 (2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol)

2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol
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- インチ: 1S/C12H8Cl3NO/c13-9-1-2-10(11(14)4-9)7-3-8(6-17)12(15)16-5-7/h1-5,17H,6H2
- InChIKey: GICSBEIKQJBOQW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1C=NC(=C(CO)C=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 254
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024991-1g |
2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol |
1361859-96-2 | 97% | 1g |
$1,831.20 | 2022-04-02 | |
Alichem | A023024991-250mg |
2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol |
1361859-96-2 | 97% | 250mg |
$720.80 | 2022-04-02 | |
Alichem | A023024991-500mg |
2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol |
1361859-96-2 | 97% | 500mg |
$1,048.60 | 2022-04-02 |
2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanolに関する追加情報
Professional Introduction to 2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol (CAS No. 1361859-96-2)
2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol, with the chemical formula C₉H₅Cl₃NO, is a significant compound in the field of pharmaceutical chemistry and agrochemical research. This compound is characterized by its unique structural features, which include a pyridine core substituted with chloro and methoxy groups, as well as a phenyl ring with two additional chlorine atoms. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
The CAS number 1361859-96-2 uniquely identifies this compound in scientific literature and databases, facilitating its recognition and use in research and industrial applications. The molecular structure of 2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol consists of a pyridine ring connected to a chloro-substituted phenyl ring at the 5-position and a methoxy group at the 3-position. This arrangement contributes to its reactivity and potential utility in the development of novel chemical entities.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The 2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol molecule exhibits promising properties that make it a valuable building block for synthesizing pharmacologically relevant compounds.
In particular, the chloro substituents on the phenyl ring enhance the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in the construction of complex organic molecules. The methoxy group at the 3-position of the pyridine ring provides an additional site for functionalization, allowing for further derivatization and diversification of the compound's structure.
Current research in pharmaceutical chemistry has demonstrated that pyridine-based compounds can serve as scaffolds for developing drugs targeting various diseases. For instance, studies have shown that certain pyridine derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. The 2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol molecule has been investigated for its potential role in these therapeutic areas due to its structural similarity to known bioactive agents.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The chloro and methoxy substituents on 2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol provide opportunities for designing such inhibitors by serving as attachment points for pharmacophores that interact with kinase active sites.
Another area where this compound has shown promise is in the development of agrochemicals. Pyridine derivatives are commonly used as intermediates in the synthesis of herbicides and pesticides due to their ability to interact with biological targets in plants and pests. The structural features of 2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol make it a suitable candidate for developing novel agrochemicals that offer enhanced crop protection while minimizing environmental impact.
The synthesis of 2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination reactions on pre-formed pyridine derivatives followed by methylation at the desired position. Advanced techniques such as flow chemistry have also been explored to improve reaction efficiency and scalability.
In conclusion, 2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol (CAS No. 1361859-96-2) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemical science.
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